molecular formula C11H12N2O5 B3055154 Methyl 2-acetamido-3-methyl-5-nitrobenzoate CAS No. 632291-68-0

Methyl 2-acetamido-3-methyl-5-nitrobenzoate

Cat. No.: B3055154
CAS No.: 632291-68-0
M. Wt: 252.22 g/mol
InChI Key: CTRBXYMUCRFWGM-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C11H12N2O5 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a nitro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-methyl-5-nitrobenzoate typically involves the nitration of methyl 2-acetamido-3-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-3-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-acetamido-5-nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate
  • Methyl 3-nitrobenzoate

Comparison: Methyl 2-acetamido-3-methyl-5-nitrobenzoate is unique due to the presence of both the acetamido and nitro groups on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

methyl 2-acetamido-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-6-4-8(13(16)17)5-9(11(15)18-3)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRBXYMUCRFWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398676
Record name methyl 2-acetamido-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632291-68-0
Record name methyl 2-acetamido-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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